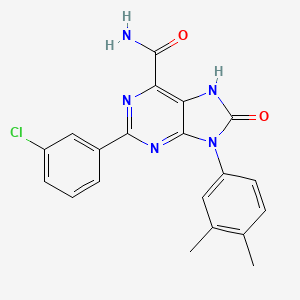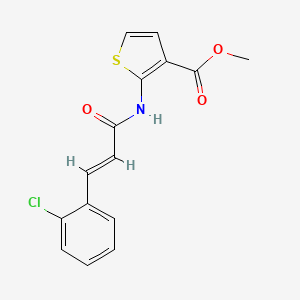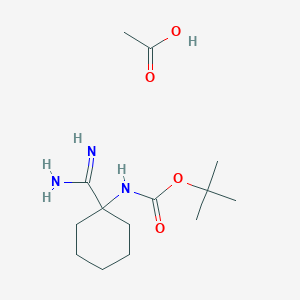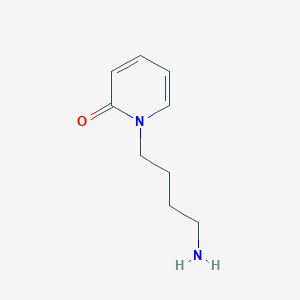
2-(3-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
Purine derivatives are synthesized through various chemical reactions, contributing to the development of new materials and drugs. For instance, the synthesis and X-ray study of 6-(N-pyrrolyl)purine and thymine derivatives have been explored, revealing specific configurations and intermolecular hydrogen bonds, illustrating the complex interactions that can influence molecular stability and reactivity (Cetina et al., 2004).
Reactivity and Interaction Studies
The reactivity of purine derivatives with other chemical entities is a key area of research, informing their potential uses in pharmaceuticals and chemical synthesis. For example, the ring cleavage reaction of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines demonstrates the versatility of purine structures in chemical reactions (Kinoshita et al., 1989).
Potential Biological Applications
Purine derivatives show promise in various biological applications, from plant growth regulation to anticonvulsant properties. For example, new purine derivatives have been identified for their potential plant-growth regulating properties, indicating the agricultural applications of these compounds (El-Bayouki et al., 2013). Additionally, certain 6-(alkylamino)-9-benzyl-9H-purines have been identified as a new class of anticonvulsant agents, highlighting the therapeutic potential of purine derivatives (Kelley et al., 1988).
Antimicrobial Activities
The antimicrobial activity of purine derivatives is an important research area, with implications for the development of new antibiotics and antiviral agents. For instance, a series of novel purine-based N-acyl-α-carboxamides were prepared and demonstrated significant biological potency against various bacterial strains (Kaur et al., 2014).
properties
IUPAC Name |
2-(3-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-10-6-7-14(8-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)12-4-3-5-13(21)9-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBRLURIZPBNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2437926.png)
![N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2437928.png)



![2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2437934.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)
![N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)


![5-Fluoro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2437943.png)
![4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid](/img/structure/B2437944.png)
